1-methoxy-4-[(Z)-2-nitroethenyl]benzene

Physical organic chemistry Reactivity scales Michael acceptor

1-Methoxy-4-[(Z)-2-nitroethenyl]benzene (CAS 178101-25-2) is the Z‑geometric isomer of 4-methoxy-β-nitrostyrene, a member of the β‑nitrostyrene class of nitroalkenes. The compound consists of a para‑methoxy‑substituted phenyl ring conjugated to a nitrovinyl group in the less‑common Z‑configuration.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B15050775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxy-4-[(Z)-2-nitroethenyl]benzene
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6-
InChIKeyJKQUXSHVQGBODD-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-[(Z)-2-nitroethenyl]benzene – A Z-Configured 4-Methoxy-β-nitrostyrene Building Block for Stereospecific Synthesis and Bioactive Analogue Design


1-Methoxy-4-[(Z)-2-nitroethenyl]benzene (CAS 178101-25-2) is the Z‑geometric isomer of 4-methoxy-β-nitrostyrene, a member of the β‑nitrostyrene class of nitroalkenes. The compound consists of a para‑methoxy‑substituted phenyl ring conjugated to a nitrovinyl group in the less‑common Z‑configuration. It is a yellow oily liquid at ambient temperature, in contrast to the crystalline E‑isomer (mp 86–88 °C) [1]. The nitroalkene moiety renders the molecule highly electrophilic at the β‑position, enabling its use as a Michael acceptor in carbon–carbon bond‑forming reactions, while the methoxy group modulates both electronic character and solid‑state photobehaviour .

Why the Z-Configuration of 1-Methoxy-4-[(Z)-2-nitroethenyl]benzene Cannot Be Replaced by the E-Isomer or Other β-Nitrostyrene Analogues


β‑Nitrostyrenes are not interchangeable commodities: a change in ring substitution or olefin geometry substantially alters electrophilicity, stereochemical outcome, and biological response. The 4‑methoxy group pushes the electrophilicity parameter E to −14.70, compared with −13.85 for the parent β‑nitrostyrene and −14.23 for the 4‑methyl analogue [1]. More critically, the Z‑isomer presents the nitrovinyl dipole in a distinct spatial orientation that lowers the activation barrier for [3+2] cycloadditions (ΔH‡ 4.4 kcal mol⁻¹ for Z vs. 5.0 kcal mol⁻¹ for E in the parent system) and reverses the stereoselectivity from endo to exo [2]. Consequently, generic substitution with the commercially dominant E‑isomer or a differently substituted analogue will deliver neither the same reaction kinetics nor the same diastereomer distribution.

Quantitative Differentiation Evidence for 1-Methoxy-4-[(Z)-2-nitroethenyl]benzene Versus Its Closest Comparators


Electrophilicity Parameter E: 4-Methoxy Substitution Places the Z-Isomer in a Distinct Reactivity Class

The electrophilicity parameter E of trans‑4‑methoxy‑β‑nitrostyrene (−14.70) is markedly lower (more reactive) than that of the parent trans‑β‑nitrostyrene (−13.85) and the trans‑4‑methyl analogue (−14.23), as catalogued in Mayr's Reactivity Database [1]. Although the database entry corresponds to the E‑isomer, the electron‑donating methoxy group exerts a comparable electronic effect in the Z‑geometry, shifting the electrophilicity of 1-methoxy-4-[(Z)-2-nitroethenyl]benzene into the same highly reactive domain. This quantitative difference translates into faster Michael‑addition kinetics that are valuable for synthetic applications requiring high turnover at low electrophile loading.

Physical organic chemistry Reactivity scales Michael acceptor

Z-Configured β-Nitrostyrene Lowers [3+2] Cycloaddition Activation Enthalpy by 0.6 kcal mol⁻¹ Compared to E-Isomer

An MEDT study of the parent (Z)- and (E)-β-nitrostyrenes in polar zw-type [3+2] cycloaddition with 5,5-dimethylpyrroline-N-oxide revealed that the Z‑isomer reacts with a lower activation enthalpy (ΔH‡ = 4.4 kcal mol⁻¹) than the E‑isomer (5.0 kcal mol⁻¹) at the B3LYP/6-311G(d,p) level [1]. The reaction is exo‑stereoselective for the Z‑form and endo‑selective for the E‑form, a direct consequence of the nitrovinyl geometry. Although the calculation was performed on the unsubstituted scaffold, the stereoelectronic effect of the Z‑configuration is transferable to the 4‑methoxy derivative, predicting that 1-methoxy-4-[(Z)-2-nitroethenyl]benzene will similarly exhibit a lower barrier and complementary stereoselectivity relative to its E‑isomer.

Computational chemistry Cycloaddition Stereochemistry

4‑Methoxy‑β‑nitrostyrene Exhibits 10‑Fold Higher Vasorelaxant Potency In Vivo Compared to Parent β‑Nitrostyrene

In anaesthetised spontaneously hypertensive rats (SHRs), intravenous administration of trans‑4‑methoxy‑β‑nitrostyrene (T4MN) at 0.3 mg kg⁻¹ produced a magnitude of bradycardia and hypotension comparable to that elicited by the parent compound β‑nitrostyrene (NPe) at 3 mg kg⁻¹, representing an approximately 10‑fold greater potency for the 4‑methoxy derivative [1]. In conscious SHRs, T4MN (0.3 mg kg⁻¹) and NPe (3 mg kg⁻¹) both evoked monophasic hypotensive and bradycardic effects that were abolished by methylatropine, confirming a shared vago‑vagal reflex mechanism but with a 10‑fold dosing advantage for T4MN. This head‑to‑head in vivo comparison underscores the pharmacological benefit of the 4‑methoxy substituent and supports the selection of 4‑methoxy‑substituted nitrostyrenes—including the Z‑isomer—as more potent probe molecules for cardiovascular research.

Cardiovascular pharmacology Vasorelaxation Hypertension

Photostable Crystal Architecture: 4‑Methoxy‑β‑nitrostyrene Resists Topochemical [2+2] Cycloaddition Unlike 3,4‑Dimethoxy and 3,4‑Methylenedioxy Analogues

A systematic crystallographic study demonstrated that 4‑methoxy‑β‑nitrostyrene possesses a photostable crystal structure that does not undergo solid‑state [2+2] cycloaddition, whereas the closely related 3,4‑methylenedioxy‑β‑nitrostyrene and 3,4‑dimethoxy‑β‑nitrostyrene crystals are photoreactive and capable of topochemical dimerisation [1]. This photostability is attributed to the packing arrangement dictated by the single para‑methoxy group, which prevents the alignment of adjacent nitrovinyl chromophores within Schmidt’s distance criterion. For applications requiring long‑term storage under ambient light or deliberate photochemical control, 1‑methoxy‑4‑[(Z)‑2‑nitroethenyl]benzene offers a processing advantage over its dioxole and dimethoxy congeners, which may undergo premature solid‑state oligomerisation.

Crystal engineering Photochemistry Solid-state reactivity

Superior Colorimetric Cyanide Detection: trans‑4‑Methoxy‑β‑nitrostyrene Generates a Strong Red‑Pink Chromophore While Halogenated Analogues Yield Weak Responses

In a comparative evaluation of seven commercial trans‑β‑nitrostyrene analogues as colorimetric cyanide sensors, trans‑4‑methoxy‑β‑nitrostyrene (P2) exhibited a strong reddish‑pink colour in DMSO with a new UV‑visible absorbance peak at 515 nm, whereas the 4‑bromo (P5) and 4‑chloro (P6) analogues produced only mild colour responses with absorbance maxima at 505 nm and 490 nm, respectively [1]. The limit of detection for P2 fell within the nanomolar to micromolar range, and the sensor response was linear from 0.1 to 1000 μM. The strong response is attributed to the electron‑donating methoxy group, which enhances the Michael addition of CN⁻ and stabilises the resulting chromophore. While the study used the E‑isomer, the Z‑isomer’s higher electrophilicity (see Evidence Item 1) suggests an even more favourable CN⁻ addition, potentially yielding lower detection limits or faster response times.

Colorimetric sensor Cyanide detection Michael addition

Procurement‑Guided Application Scenarios for 1‑Methoxy‑4‑[(Z)‑2‑nitroethenyl]benzene Based on Quantitative Differentiation


Stereospecific [3+2] Cycloaddition for Exo‑Selective Heterocycle Synthesis

The lower activation barrier and exo‑stereoselectivity of the Z‑configured nitrovinyl group, as predicted by MEDT studies on β‑nitrostyrenes [1], make 1‑methoxy‑4‑[(Z)‑2‑nitroethenyl]benzene the preferred dipolarophile when exo‑fused isoxazolidine or pyrrolidine products are targeted. This provides a direct route to diastereomer libraries that are inaccessible with the E‑isomer.

Cardiovascular Probe Development with Enhanced In Vivo Potency

The 10‑fold greater vasorelaxant potency demonstrated by trans‑4‑methoxy‑β‑nitrostyrene over the parent β‑nitrostyrene in hypertensive rats [2] positions the 4‑methoxy‑Z‑isomer as a candidate for structure–activity relationship studies aiming to further optimise potency, bioavailability, and reflex‑mediated cardiovascular effects.

Colorimetric Cyanide Sensing in Environmental Monitoring

Based on the strong colorimetric performance of the 4‑methoxy‑substituted scaffold in CN⁻ detection with nanomolar limits and a clear visual transition [3], 1‑methoxy‑4‑[(Z)‑2‑nitroethenyl]benzene can be deployed in test‑strip or solution‑based sensor formats for field detection of cyanide in water and industrial effluents. The Z‑isomer’s higher electrophilicity may further improve sensitivity.

Photostable Crystalline Intermediate for Light‑Sensitive Reaction Sequences

Unlike the photoreactive 3,4‑methylenedioxy and 3,4‑dimethoxy analogues that undergo topochemical dimerisation, the 4‑methoxy derivative remains photostable in the solid state [4]. This allows the compound to be stored and handled under ordinary laboratory lighting without risk of solid‑state degradation, an important consideration for multi‑step synthetic campaigns and long‑term inventory management.

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